Spiro[5.5]undecane Core Confers Distinct Conformational Rigidity Compared to Spiro[4.5]decane
The target compound features a spiro[5.5]undecane core, which increases the ring size and alters the three-dimensional orientation of the piperidine and cyclic carbamate rings compared to the widely used spiro[4.5]decane analog (CAS 169206-55-7). This expansion is critical for modulating biological activity; for instance, in sigma-1 receptor research, the spiro[5.5]undecane scaffold was essential for achieving dual μ-opioid receptor agonism and σ1 receptor antagonism, a profile not robustly observed with the smaller spiro ring system [1]. The computed XLogP3-AA of 1.3 for our compound indicates a balanced lipophilicity profile suitable for CNS penetration, whereas the spiro[4.5]decane analog, with a reduced molecular complexity, often exhibits different pharmacokinetic behaviors [2].
| Evidence Dimension | Scaffold size (conformational rigidity and biological profile) |
|---|---|
| Target Compound Data | Spiro[5.5]undecane (2 six-membered rings); M. Wt: 270.32 g/mol; XLogP3-AA: 1.3; Rotatable bonds: 2 |
| Comparator Or Baseline | Spiro[4.5]decane analog (tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, CAS 169206-55-7); M. Wt: 256.30 g/mol; Fewer rotatable bonds, lower molecular complexity |
| Quantified Difference | Spiro junction size increases from [4.5] to [5.5], adding one methylene group and increasing molecular weight by approximately 14 g/mol. The conformational envelope shifts, enabling distinct receptor subtype selectivity as demonstrated in sigma-1/MOR dual ligands. |
| Conditions | Derived from structure-activity relationship (SAR) analysis in the neurokinin and sigma receptor patent literature (WO2006094934A1, J Med Chem 2020). |
Why This Matters
The spiro[5.5]undecane scaffold provides a unique conformational space that the [4.5]decane system cannot mimic, making it essential for programs targeting specific GPCR or ion channel conformations.
- [1] García, M. et al. (2020). Design and synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor and μ-opioid receptor. J Med Chem, 63(5), 2457-2477. View Source
- [2] PubChem. (2024). Computed Descriptors: XLogP3-AA for CID 72207373 (1.3) vs. CID 11826052 (1.0). Rotatable bond count: 2 vs. 1. View Source
